molecular formula C11H14ClNO B3024308 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride CAS No. 94427-30-2

4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride

Cat. No.: B3024308
CAS No.: 94427-30-2
M. Wt: 211.69 g/mol
InChI Key: ITGZFANLOBAXER-UHFFFAOYSA-N
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Description

4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride is a chemical compound with the molecular formula C11H14ClNO. It is a derivative of phenol and tetrahydropyridine, and it is often used in biochemical and pharmaceutical research .

Scientific Research Applications

4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s important to handle it with care and use appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with 1,2,3,6-tetrahydropyridine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, reduced tetrahydropyridine derivatives, and substituted phenol derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride is unique due to its combination of phenol and tetrahydropyridine moieties, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-(1,2,3,6-tetrahydropyridin-4-yl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10;/h1-5,12-13H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGZFANLOBAXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585845
Record name 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90684-15-4
Record name 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride
Reactant of Route 2
4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride
Reactant of Route 3
4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride
Reactant of Route 4
4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride
Reactant of Route 5
4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride
Reactant of Route 6
4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride

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